molecular formula C10H8Cl2F2O2 B1594027 ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate CAS No. 56177-76-5

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate

Cat. No.: B1594027
CAS No.: 56177-76-5
M. Wt: 269.07 g/mol
InChI Key: GEGREBJUAOJJTH-UHFFFAOYSA-N
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Description

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is an organic compound with the molecular formula C10H8Cl2F2O2. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and two fluorine atoms, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate typically involves the esterification of Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide in acetone.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar compounds to ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate include:

    Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-: The parent acid form of the ester.

    Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, methyl ester: A methyl ester variant with similar properties.

    Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, propyl ester: A propyl ester variant with slightly different physical properties.

The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGREBJUAOJJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073561
Record name Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-76-5
Record name Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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